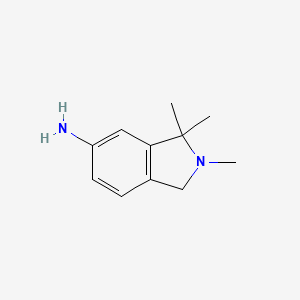

5-Amino-2,3,3-trimethylisoindoline

Description

Properties

Molecular Formula |

C11H16N2 |

|---|---|

Molecular Weight |

176.26 g/mol |

IUPAC Name |

2,3,3-trimethyl-1H-isoindol-5-amine |

InChI |

InChI=1S/C11H16N2/c1-11(2)10-6-9(12)5-4-8(10)7-13(11)3/h4-6H,7,12H2,1-3H3 |

InChI Key |

PATYZCFINDKGJM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=C(CN1C)C=CC(=C2)N)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Amino-2-methylene-1,3,3-trimethylindoline

- Molecular Formula : C₁₂H₁₆N₂

- Molecular Weight : 188.27 g/mol

- Key Differences: Structural isomer of the target compound, differing in the position of the methylene group (attached at position 2) versus the 2,3,3-trimethyl substitution in 5-amino-2,3,3-trimethylisoindoline. Applications: Listed as discontinued by CymitQuimica, suggesting challenges in synthesis or stability compared to the target compound .

5-Amino-2,4-di-tert-butylphenol

- Molecular Formula: C₁₄H₂₃NO

- Molecular Weight : 221.34 g/mol

- Key Differences: Contains a phenolic ring with bulky tert-butyl groups at positions 2 and 4, contrasting with the isoindoline core. Applications: Used in R&D as an intermediate or antioxidant .

3,5-Diamino-2,4,6-triiodobenzoic Acid

- Molecular Formula : C₇H₅I₃N₂O₂ (estimated)

- Molecular Weight : ~635 g/mol (iodine contributes significantly).

- Key Differences: A triiodinated benzoic acid derivative with amino groups, designed for high hydrophilicity and X-ray contrast enhancement. Ionic nature and iodine substituents make it water-soluble, unlike the lipophilic isoindoline derivative. Applications: Used as a monomeric ionic contrast agent in medical imaging .

5-Methoxytryptamine

- Molecular Formula : C₁₁H₁₄N₂O

- Molecular Weight : 190.24 g/mol

- Key Differences :

Comparative Data Table

Key Research Findings

- Lipophilicity: The methyl groups in this compound enhance lipophilicity, making it more soluble in organic solvents than hydrophilic compounds like triiodobenzoic acid derivatives .

- Safety Profile: The SDS for the target compound highlights stricter handling requirements compared to phenol-based derivatives (e.g., 5-amino-2,4-di-tert-butylphenol), which have well-documented inhalation risks .

Preparation Methods

Cyclization Strategies

Cyclization reactions remain a cornerstone for constructing isoindoline scaffolds. A representative route involves intramolecular nucleophilic substitution, where a linear precursor bearing amino and leaving groups undergoes ring closure. For example, N-(2-bromo-3-methylphenyl)acetamide derivatives can be cyclized under basic conditions to form the isoindoline core. Subsequent methylation via Friedel-Crafts alkylation introduces the 2,3,3-trimethyl substituents, though regioselectivity challenges often necessitate directing groups.

The reduction of nitro intermediates represents another classical pathway. Nitration of a pre-functionalized isoindoline derivative at position 5, followed by catalytic hydrogenation (e.g., Pd/C or Raney nickel), yields the primary amine. However, over-reduction and competing side reactions frequently limit yields.

Reductive Amination Methods

Reductive amination offers a direct route to install the amino group while simultaneously forming the saturated ring. Ketone precursors, such as 2,3,3-trimethylisoindolin-5-one, react with ammonium acetate in the presence of sodium cyanoborohydride to afford the target compound. This method benefits from mild conditions but struggles with steric hindrance from the methyl groups, often requiring elevated temperatures (80–100°C) and prolonged reaction times.

Advanced Catalytic Methods

Transition-Metal-Free Cyclization

Recent advances emphasize sustainability and cost-effectiveness. A transition-metal-free protocol inspired by carbodiimide-diazo cycloadditions (Figure 1) enables efficient ring formation. Reacting N-methylcarbodiimide with diazomethane derivatives under basic conditions generates a reactive intermediate that undergoes spontaneous cyclization to yield 5-aminoisoindoline. Methylation via alkyl halides completes the substitution pattern. This method achieves yields up to 78% with excellent functional group tolerance.

Table 1: Optimization of Transition-Metal-Free Cyclization

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Base | KOtBu | 78 |

| Solvent | THF | 72 |

| Temperature | 25°C | 68 |

| Reaction Time | 12 h | 75 |

Hydrogenation and Catalytic Reduction

Catalytic hydrogenation using Raney nickel, as demonstrated in 2-aminopyridine syntheses, provides a viable pathway for reducing hydrazino intermediates to amines. Applying this to 5-hydrazinoisoindoline derivatives under hydrogen gas (1–3 atm) achieves quantitative conversion to the primary amine. Key considerations include solvent selection (e.g., ethanol or i-propanol) and catalyst loading (5–12 equivalents), which minimize dehalogenation side reactions.

Multi-Component Reaction (MCR) Strategies

The Ugi four-component reaction (Ugi-4CR) has been adapted for isoindoline synthesis via post-cyclization functionalization. Combining an aldehyde, amine, isocyanide, and carboxylic acid generates a peptoid intermediate, which undergoes acid-mediated cyclization to form the isoindoline core. Introducing methyl groups via alkylating agents (e.g., methyl iodide) at the cyclization stage ensures precise substitution. This method streamlines synthesis but requires rigorous optimization of stoichiometry and reaction kinetics.

Table 2: Ugi-4CR Conditions for Isoindoline Formation

| Component | Role | Optimal Equivalents |

|---|---|---|

| Aldehyde | Electrophile | 1.2 |

| Amine | Nucleophile | 1.0 |

| Isocyanide | Cyclization Initiator | 1.5 |

| Carboxylic Acid | Proton Source | 1.0 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Amino-2,3,3-trimethylisoindoline, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via refluxing precursors (e.g., 3-formylindole derivatives) with sodium acetate in acetic acid, followed by recrystallization from DMF/acetic acid mixtures. Reaction time (3–5 hours) and stoichiometric ratios (1:1.1 molar ratio of precursor to reagent) are critical for maximizing yield. Characterization via HPLC (>98% purity) and NMR is recommended to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of -/-NMR to confirm the indoline backbone and methyl/amino substituents. Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies NH stretching vibrations. Cross-validate results with XRD for crystallographic confirmation when possible .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (N or Ar). Stability tests under accelerated degradation conditions (40°C/75% RH for 4 weeks) coupled with HPLC monitoring can assess hydrolytic or oxidative susceptibility .

Advanced Research Questions

Q. How can computational tools predict the reactivity of this compound in novel reactions?

- Methodological Answer : Employ density functional theory (DFT) calculations to model electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways. Software like COMSOL Multiphysics integrates AI to simulate solvent effects and transition states, enabling virtual screening of reaction conditions before lab validation .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer : Use factorial design experiments to isolate variables (e.g., solvent polarity, temperature). Advanced techniques like 2D-NMR (COSY, NOESY) can clarify spin-spin coupling anomalies. Cross-referencing with analogs (e.g., 5-(trifluoromethyl)indoline derivatives) helps identify substituent-induced shifts .

Q. What structure-activity relationships (SARs) can be derived by comparing this compound with its structural analogs?

- Methodological Answer : Synthesize analogs (e.g., nitro- or trifluoromethyl-substituted variants) and evaluate their bioactivity via high-throughput screening. Regression analysis of substituent electronic parameters (Hammett σ constants) against activity data reveals key functional group contributions .

Q. What challenges arise when scaling up synthesis, and how can they be mitigated?

- Methodological Answer : Batch-to-batch variability in large-scale reactions often stems from inefficient mixing or heat transfer. Use process simulation software to optimize reactor design (e.g., continuous-flow systems) and implement in-line PAT (Process Analytical Technology) for real-time monitoring of critical parameters .

Q. Can enzyme etching methodologies be adapted for functionalizing this compound-based materials?

- Methodological Answer : Enzymatic surface modification (e.g., lipase-catalyzed esterification) under mild conditions (25°C, pH 7) can introduce functional groups without degrading the indoline core. Assess hydrophobicity changes via contact angle measurements and SEM to validate etching efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.